2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
説明
The compound 2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-fluorophenoxy group at position 2, a methyl group at position 9, and a prop-2-enenitrile moiety linked to a benzothiazole ring at position 3 (Figure 1). The benzothiazole group is notable for its prevalence in bioactive molecules, often contributing to antimicrobial, anticancer, or kinase-inhibitory properties . The 4-fluorophenoxy substituent may enhance lipophilicity and metabolic stability, while the nitrile group could influence electronic properties and binding affinity .
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15FN4O2S/c1-15-5-4-12-30-22(15)29-23(32-18-10-8-17(26)9-11-18)19(25(30)31)13-16(14-27)24-28-20-6-2-3-7-21(20)33-24/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZHFKHGSYRBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(1,3-Benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C25H15FN4O2S |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | (E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
| CAS Number | 620113-73-7 |
Structural Characteristics
The compound features a benzothiazole ring fused with a pyrido[1,2-a]pyrimidine moiety, which contributes to its biological activity. The presence of the fluorophenoxy group enhances its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colon) | 25.1 |
| MCF-7 (Breast) | 21.5 |
| U87 MG (Glioblastoma) | 28.7 |
| A549 (Lung) | 15.9 |
The compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells, indicating its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key cellular pathways:
- Enzyme Inhibition : It may inhibit specific kinases involved in cell proliferation.
- Induction of Apoptosis : Flow cytometry assays have shown that treatment with this compound leads to increased apoptosis in cancer cells.
These mechanisms suggest that the compound interferes with critical signaling pathways necessary for cancer cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for antimicrobial activity. Studies indicate that it exhibits broad-spectrum activity against various bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus pyogenes | 16 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Study 1: Anticancer Efficacy
In a study involving multiple cancer cell lines, the compound was tested for its antiproliferative effects. The results indicated that it significantly inhibited cell growth in all tested lines, particularly in breast and lung cancer models. The study concluded that further development could lead to novel cancer therapies .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of the compound. It was found to be effective against both Gram-positive and Gram-negative bacteria. The researchers suggested that modifications to the structure could enhance its efficacy and reduce toxicity .
類似化合物との比較
Comparison with Structural Analogs
The target compound belongs to the pyrido[1,2-a]pyrimidin-4-one class, a scaffold widely explored in medicinal chemistry. Below is a detailed comparison with four structurally related compounds identified in the literature.
Structural and Functional Group Analysis
Table 1: Key Structural Features of the Target Compound and Analogs
Key Observations:
Core Modifications: The target compound and analogs share the pyrido[1,2-a]pyrimidin-4-one core, but substituents at positions 2 and 3 vary significantly.
Functional Group Impact: The prop-2-enenitrile group in the target compound differs from sulfanyl (), aldehyde (), or thiazolidinone () groups in analogs. Nitriles are often used to enhance metabolic stability and hydrogen-bonding capacity . The benzothiazole moiety in the target compound and ’s analog contrasts with benzisoxazole (), which may alter target selectivity due to differences in π-stacking and electronic profiles .
Synthetic Considerations: Pyrido[1,2-a]pyrimidin-4-ones are typically synthesized via cyclization reactions or Mannich-type condensations (e.g., as seen in minodronic acid derivatives ). The prop-2-enenitrile group in the target compound likely requires a Knoevenagel condensation or similar methodology, though specific synthesis details are unavailable in the provided evidence.
Implications of Structural Differences
- Bioactivity Potential: While direct bioactivity data for the target compound is absent, benzothiazoles are associated with kinase inhibition (e.g., EGFR) and antimicrobial activity . The 4-fluorophenoxy group may enhance blood-brain barrier penetration compared to bulkier substituents like piperidinyl ethyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
